![molecular formula C16H9ClF3NO2 B6338793 2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98% CAS No. 62039-89-8](/img/structure/B6338793.png)
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98% (hereafter referred to as “2-CTB”) is a synthetic organic compound that has been studied in recent years for its potential applications in scientific research. 2-CTB is a member of the isoindole family and can be synthesized through a reaction of 4-chloro-3-trifluoromethylbenzaldehyde and 1H-isoindole-1,3(2H)-dione in the presence of a catalytic amount of pyridine. This compound has been studied for its potential applications in a variety of scientific fields, including chemistry, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
2-CTB has been studied for its potential applications in a variety of scientific fields. In chemistry, 2-CTB has been used as a reagent in the synthesis of various compounds. In biochemistry, it has been used as a fluorescent probe for the detection of proteins and other biomolecules. In physiology, 2-CTB has been studied for its potential applications in drug delivery and targeted drug delivery.
Wirkmechanismus
The mechanism of action of 2-CTB is not yet fully understood. However, it is believed that the compound binds to proteins and other biomolecules in the body, which then triggers a series of biochemical and physiological reactions. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
2-CTB has been found to have a variety of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of certain enzymes, including cytochrome P450 and cytochrome b5. It has also been found to have an anti-inflammatory effect in mice. In vivo, 2-CTB has been found to have an anti-tumor effect in mice.
Vorteile Und Einschränkungen Für Laborexperimente
2-CTB is a relatively safe compound to use in lab experiments. It is relatively stable and has low toxicity. However, it is important to note that 2-CTB is a potent compound and should be handled with caution. Additionally, 2-CTB is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
The potential applications of 2-CTB are still being explored. Future research will focus on further understanding the mechanism of action of 2-CTB, as well as its potential applications in drug delivery and targeted drug delivery. Additionally, research will focus on the potential of 2-CTB as a therapeutic agent, as well as its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 2-CTB is a straightforward two-step reaction. The first step involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde and 1H-isoindole-1,3(2H)-dione in the presence of a catalytic amount of pyridine. This reaction results in the formation of an intermediate product, which is then reacted with aqueous methanol to form 2-CTB. This method of synthesis has been found to be efficient and cost-effective, making it a popular choice for researchers.
Eigenschaften
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-13-6-5-9(7-12(13)16(18,19)20)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNOIGJLPBEAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

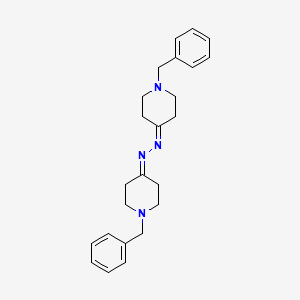
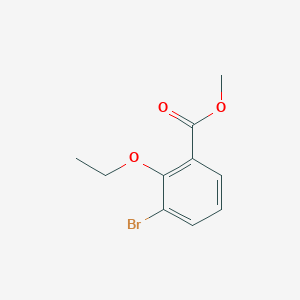
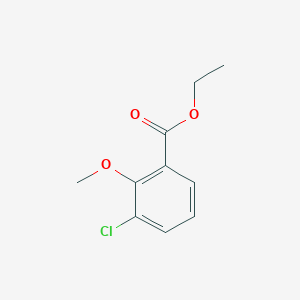

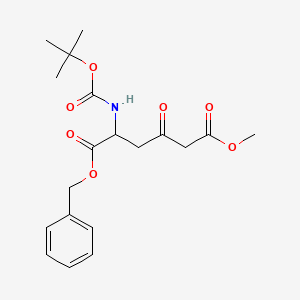
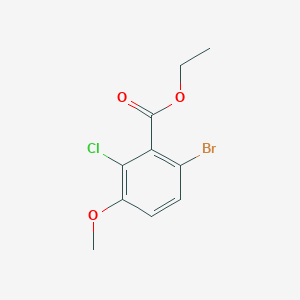

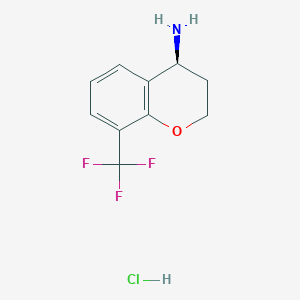
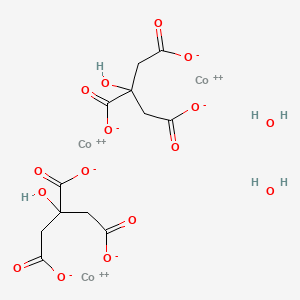
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)

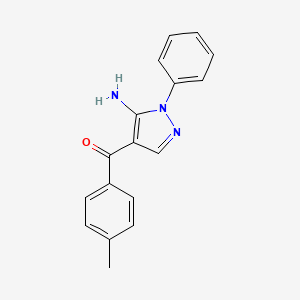
![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)